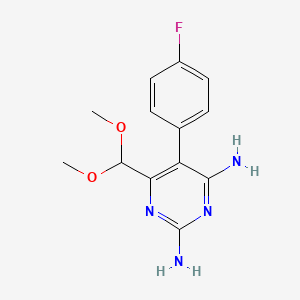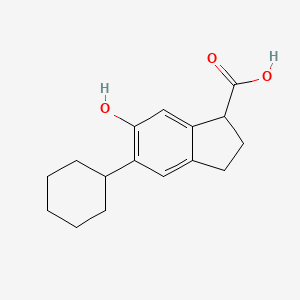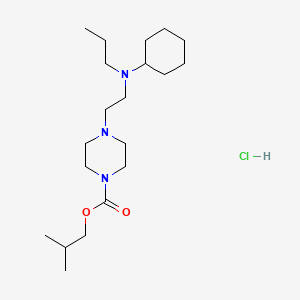
1-Piperazinecarboxylic acid, 4-(2-(cyclohexylpropylamino)ethyl)-, isobutyl ester, hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Piperazinecarboxylic acid, 4-(2-(cyclohexylpropylamino)ethyl)-, isobutyl ester, hydrochloride is a complex organic compound with a piperazine core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Piperazinecarboxylic acid, 4-(2-(cyclohexylpropylamino)ethyl)-, isobutyl ester, hydrochloride typically involves multiple steps. The process begins with the preparation of the piperazine ring, followed by the introduction of the carboxylic acid group and subsequent esterification. The final step involves the formation of the hydrochloride salt. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. This method allows for better control over reaction conditions and scalability. The use of automated systems ensures consistent quality and reduces the risk of contamination.
化学反应分析
Types of Reactions
1-Piperazinecarboxylic acid, 4-(2-(cyclohexylpropylamino)ethyl)-, isobutyl ester, hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens, alkylating agents, polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in various substituted derivatives of the original compound.
科学研究应用
1-Piperazinecarboxylic acid, 4-(2-(cyclohexylpropylamino)ethyl)-, isobutyl ester, hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anti-cancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of 1-Piperazinecarboxylic acid, 4-(2-(cyclohexylpropylamino)ethyl)-, isobutyl ester, hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
相似化合物的比较
Similar Compounds
1-Ethoxycarbonylpiperazine: Similar in structure but with an ethoxy group instead of the isobutyl ester.
Piperazine-1-carboxylic acid ethyl ester: Another ester derivative of piperazine with different substituents.
Uniqueness
1-Piperazinecarboxylic acid, 4-(2-(cyclohexylpropylamino)ethyl)-, isobutyl ester, hydrochloride is unique due to its specific substituents, which may confer distinct chemical and biological properties
属性
CAS 编号 |
24269-80-5 |
|---|---|
分子式 |
C20H40ClN3O2 |
分子量 |
390.0 g/mol |
IUPAC 名称 |
2-methylpropyl 4-[2-[cyclohexyl(propyl)amino]ethyl]piperazine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C20H39N3O2.ClH/c1-4-10-22(19-8-6-5-7-9-19)14-11-21-12-15-23(16-13-21)20(24)25-17-18(2)3;/h18-19H,4-17H2,1-3H3;1H |
InChI 键 |
SEDJFOGDKKTUMG-UHFFFAOYSA-N |
规范 SMILES |
CCCN(CCN1CCN(CC1)C(=O)OCC(C)C)C2CCCCC2.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


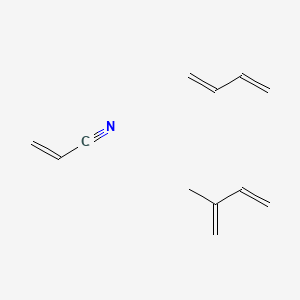
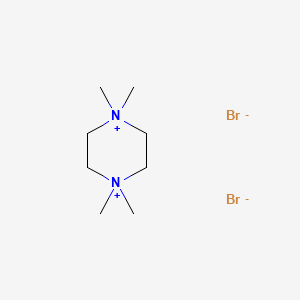
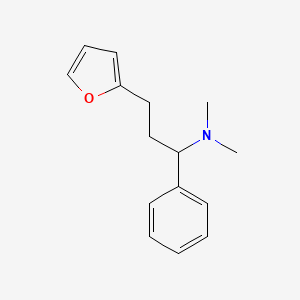
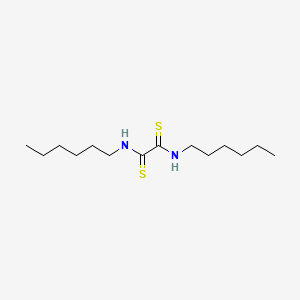
![Ethyl N-(2,4-dimethyl-8-bicyclo[4.2.0]octa-1,3,5-trienyl)carbamate](/img/structure/B14688448.png)

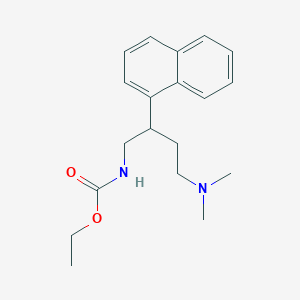

![Dioxybis[(4-methylphenyl)(diphenyl)silane]](/img/structure/B14688467.png)

![3,7-Dioxatricyclo[3.3.3.01,5]undecane-2,4-dione](/img/structure/B14688489.png)
![methyl N-[(E)-N-ethoxy-C-methylcarbonimidoyl]carbamate](/img/structure/B14688498.png)
